molecular formula C24H22O11 B177883 Jaceidin triacetate CAS No. 14397-69-4

Jaceidin triacetate

Cat. No.: B177883
CAS No.: 14397-69-4
M. Wt: 486.4 g/mol
InChI Key: DGHDHYGZDLRGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaceidin triacetate is a useful research compound. Its molecular formula is C24H22O11 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Flavonoids and Mitotic Blockade

Jaceidin triacetate, as part of the flavonoids isolated from Tanacetum parthenium, has been identified as a bioactive compound with potential applications in mitotic blockade. Centaureidin and jaceidin, both closely related flavonols, have been isolated together, indicating their combined potential in biological activities. Particularly, centaureidin showed significant activity as a mitotic blocker with an IC50 of 1 microM, while jaceidin was found to be 200 times less active (Long et al., 2003).

Synthetic Studies and Flavone Derivatives

Synthetic studies of jaceidin have contributed to the understanding of flavone derivatives. The Hoesch reaction and Allan-Robinson flavone synthesis were utilized to synthesize jaceidin, a compound previously isolated from Centaurea species. The study also prepared its triethyl ether, contributing to the development of flavone chemistry (Fukui et al., 1968).

Jaceidin in Cancer Therapy

A study on Chiliadenus montanus identified jaceidin flavonoid as a compound with significant cytotoxic effects against liver and breast cancer cell lines. In vivo and in silico studies suggested that jaceidin could act as a selective inhibitor of VEGF-mediated angiogenesis, offering a potential therapeutic application in tumor progression and cancer treatment (Elhady et al., 2020).

Spinacia Oleracea Phenolics

In the leaves of Spinacia oleracea, three phenolics were identified, including the 4′-glucuronides of jaceidin. This discovery contributes to the broader understanding of the phenolic composition in vegetables and their potential health benefits (Aritomi & Kawasaki, 1984).

Jaceidin in Traditional Medicinal Plants

Jaceidin has been isolated from traditional medicinal plants like Nepeta suavis, indicating its presence in various botanical sources. The study of these compounds helps in understanding the pharmacological potential of traditional medicinal plants (Hussain et al., 2009).

Phytochemical Investigation of Tanacetum Sinaicum

Phytochemical studies on Tanacetum sinaicum led to the isolation of jaceidin among other flavonoids. These findings contribute to the understanding of the phytochemical diversity in plants and their possible applications (Marzouk et al., 2016).

Properties

IUPAC Name

[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDHYGZDLRGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the inhibitory activity of Jaceidin triacetate against SARS-CoV-2?

A1: this compound was identified as one of four novel flavonoid inhibitors of the SARS-CoV-2 main protease (Mpro) through high-throughput screening of 1,020 diverse flavonoids []. Its IC50 for Mpro inhibition was found to be between 5-15 µM, indicating a promising level of potency.

Q2: Why was this compound not investigated further despite its promising Mpro inhibitory activity?

A2: Despite showing potential as an Mpro inhibitor, this compound was deemed too toxic for further analysis in this specific study []. The researchers do not elaborate on the observed toxicity or the specific assays used to determine it. This highlights a common challenge in drug discovery, where promising in vitro activity may be hampered by unfavorable safety profiles.

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